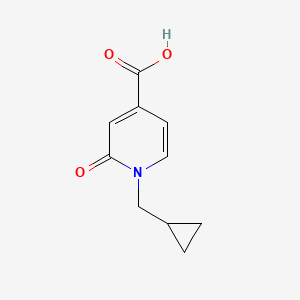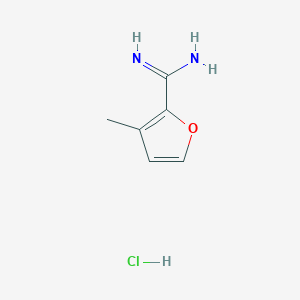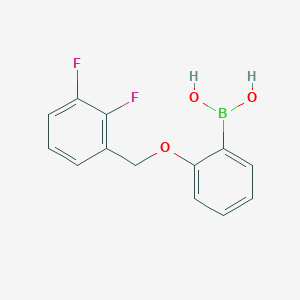
Acide (2-((2,3-difluorobenzyl)oxy)phényl)boronique
Vue d'ensemble
Description
(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in recent years due to its potential therapeutic and industrial applications. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 267.14 g/mol.
Applications De Recherche Scientifique
(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boronate affinity materials for the selective recognition of cis-diol-containing molecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
Target of Action
Boronic acids, including phenylboronic acids, are known to interact with various biological targets, particularly proteins and enzymes that have diol-containing residues .
Mode of Action
Boronic acids are known to form reversible covalent bonds with diols, a functional group present in many biological molecules . This allows them to interact with a variety of targets in a reversible manner, which can be advantageous in therapeutic applications.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that the compound could potentially influence pathways involving carbon-carbon bond formation.
Pharmacokinetics
Boronic acids are generally known to be relatively stable and readily prepared .
Result of Action
Boronic acids have been used for the development of synthetic ‘boron-lectins’, for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies, and for biorthogonal conjugations . This suggests that the compound could potentially have similar effects.
Action Environment
It is known that the propensity of boronic acids to undergo protodeboronation is highly variable and dependent on various factors, such as the reaction conditions employed and the organic substituent of the boronic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid typically involves the reaction of 2,3-difluorobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for (2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phenols, alcohols, and substituted phenyl derivatives, depending on the type of reaction and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the difluorobenzyl group.
(2-((2,4-Difluorobenzyl)oxy)phenyl)boronic acid: A closely related compound with a different substitution pattern on the benzyl group.
(2-((2,3-Dichlorobenzyl)oxy)phenyl)boronic acid: Another similar compound with chlorine substituents instead of fluorine
Uniqueness
(2-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is unique due to the presence of the difluorobenzyl group, which imparts distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
[2-[(2,3-difluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-11-6-3-4-9(13(11)16)8-19-12-7-2-1-5-10(12)14(17)18/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZGXXJMVCAYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=C(C(=CC=C2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


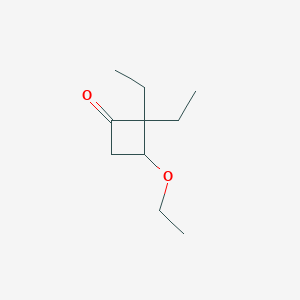
![[3-Methoxy-4-(3-methylbutoxy)benzyl]amine hydrochloride](/img/structure/B1419075.png)
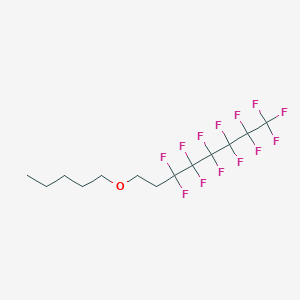

![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1419081.png)
![2-[4-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419083.png)
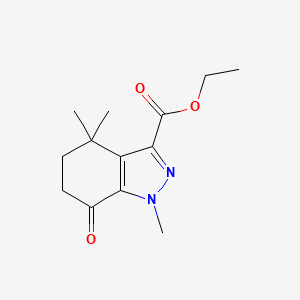
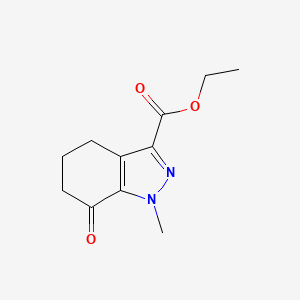
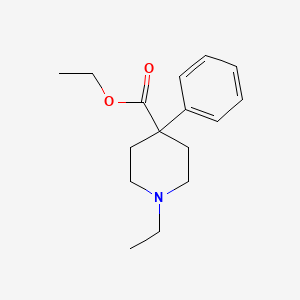
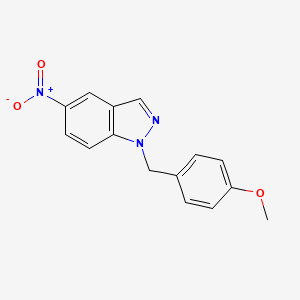
![5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1419088.png)
